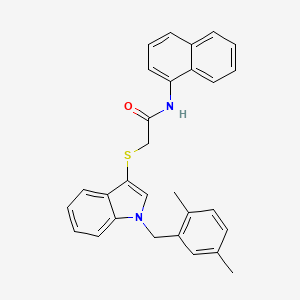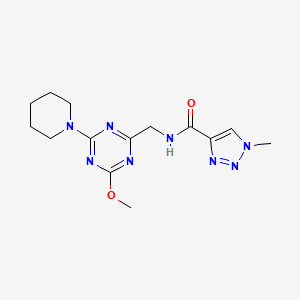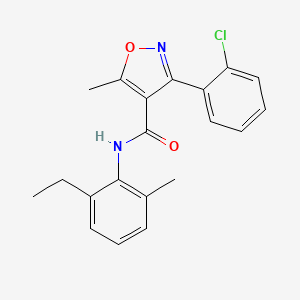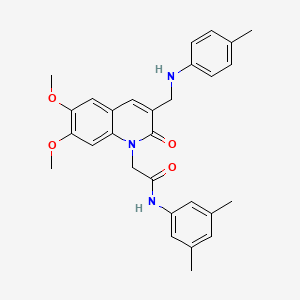![molecular formula C32H30N4O4S3 B2554347 N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 524695-07-6](/img/structure/B2554347.png)
N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzamide derivatives often involves multi-step reactions, including the formation of intermediates and subsequent cyclization. For example, the synthesis of cyclic systems in thiadiazolopyridine benzamide derivatives involves the reaction of potassium thiocyanate, benzoyl chloride, and amino pyridine derivatives, followed by oxidation and cyclization . Similarly, the synthesis of gastrokinetic benzamides includes the preparation of a series of compounds with various substituents, indicating the importance of substituents in the synthesis and activity of benzamide derivatives .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized using spectroscopic methods such as IR, (1)H NMR, and (13)C NMR, as well as X-ray single-crystal diffraction . These techniques help determine the positions of atoms, bond lengths, bond angles, and dihedral angles, which are crucial for understanding the conformation and reactivity of the compound.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including cyclization and coordination with metal ions. For instance, the coordination of benzamide derivatives to copper(II) ions results in the formation of stable complexes with significant cytotoxicity against certain cancer cell lines . The reactivity of these compounds is influenced by their molecular structure and the nature of their substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for the compound's biological activity and pharmacokinetics. For example, some benzamide derivatives demonstrate marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action, which can be correlated with their structural characteristics and physicochemical parameters .
科学的研究の応用
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, especially those containing benzothiazole and thienopyridine moieties, are pivotal in the development of new pharmaceuticals due to their broad spectrum of biological activities. The structure of N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide suggests its potential in engaging with biological targets through specific interactions afforded by its heterocyclic framework. These interactions can lead to the modulation of biological pathways and have implications in the treatment of various diseases.
Potential Applications in Drug Discovery
Given the biological significance of its core structural motifs, this compound might be involved in the research targeting central nervous system (CNS) disorders, cancer, microbial infections, and inflammatory conditions. Similar compounds have shown to possess significant activities, such as antimicrobial, anticancer, and anti-inflammatory effects, which can be attributed to their ability to interact with biological macromolecules, influence cellular signaling pathways, and modulate enzyme activities.
Antimicrobial and Anticancer Research : Compounds with benzothiazole and thienopyridine rings have been reported to exhibit promising antibacterial, antifungal, and anticancer activities. These activities are often the result of the compound's interaction with DNA or proteins, inhibiting essential biological processes within the cells of pathogens or cancerous tissues.
CNS Drug Development : The structural complexity and the presence of multiple heteroatoms (nitrogen, sulfur) within these compounds make them suitable candidates for the development of drugs targeting CNS disorders. Their ability to cross the blood-brain barrier and interact with CNS receptors or enzymes could be pivotal in treating neurological conditions.
Anti-inflammatory Applications : Due to the inflammatory processes' complexity, compounds exhibiting broad chemical diversity are continually being explored for their potential anti-inflammatory effects. The unique chemical structure of this compound may allow it to modulate key inflammatory mediators and pathways, offering therapeutic benefits in conditions characterized by inflammation.
Given the breadth of potential applications, further research into the specific activities and mechanisms of action of this compound and similar compounds is warranted. Such studies could provide valuable insights into their suitability as lead compounds in drug discovery and development processes.
References
- Boča et al., 2011 - Discusses the variability in chemistry and properties of compounds containing benzothiazole, highlighting their potential in various scientific applications.
- Pluta et al., 2011 - Summarizes the biological activities of phenothiazine derivatives, showing the potential for new compounds with significant biological activities.
- Saganuwan, 2017 - Identifies functional chemical groups that may serve as lead molecules for the synthesis of compounds with CNS activity, which might include structures similar to the compound .
特性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N4O4S3/c37-30(23-10-12-24(13-11-23)43(38,39)36-16-18-40-19-17-36)34-32-29(31-33-26-8-4-5-9-27(26)41-31)25-14-15-35(21-28(25)42-32)20-22-6-2-1-3-7-22/h1-13H,14-21H2,(H,34,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLRKXWOTSHRIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C5=NC6=CC=CC=C6S5)CC7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N4O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2554264.png)

![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-[2-(2-pyridyl)ethyl]-4-piperidinecarboxamide](/img/structure/B2554268.png)


![Tert-butyl (1R,3S,5R)-3-[2-(prop-2-enoylamino)ethylcarbamoyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2554274.png)
![[5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2554275.png)
![(E)-3-(2-(1H-benzo[d]imidazol-2-yl)hydrazono)indolin-2-one](/img/structure/B2554276.png)


![1-([2,4'-Bipyridin]-4-ylmethyl)-3-phenethylurea](/img/structure/B2554281.png)
![5-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2554284.png)

